4-bromo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzenesulfonamide is a complex organic compound that features a bromine atom, a tetrahydrofuran ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzenesulfonamide typically involves multiple steps. One common method includes the following steps:
Sulfonation: The addition of a sulfonamide group to the benzene ring.
Coupling Reaction: The attachment of the tetrahydrofuran-2-ylmethyl group to the sulfonamide.
Each of these steps requires specific reagents and conditions. For example, bromination often uses bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Sulfonation can be achieved using sulfonyl chlorides in the presence of a base. The coupling reaction may involve the use of palladium catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could result in various substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development.
Medicine: Its potential medicinal properties could be explored for therapeutic applications.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzenesulfonamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, while the bromine atom and tetrahydrofuran ring could contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide
- 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzamide
Uniqueness
4-bromo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzenesulfonamide is unique due to the presence of both the sulfonamide group and the tetrahydrofuran ring. This combination of functional groups can impart unique chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C17H19BrN2O5S2 |
---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
4-[(4-bromophenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H19BrN2O5S2/c18-13-3-7-17(8-4-13)27(23,24)20-14-5-9-16(10-6-14)26(21,22)19-12-15-2-1-11-25-15/h3-10,15,19-20H,1-2,11-12H2 |
InChI Key |
HIDDSSCSCVRBSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.